N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 941871-68-7
VCID: VC6341483
InChI: InChI=1S/C22H26N4O6/c1-15-13-17(26(29)30)5-8-19(15)24-22(28)21(27)23-14-20(25-9-11-32-12-10-25)16-3-6-18(31-2)7-4-16/h3-8,13,20H,9-12,14H2,1-2H3,(H,23,27)(H,24,28)
SMILES: CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCOCC3
Molecular Formula: C22H26N4O6
Molecular Weight: 442.472

N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide

CAS No.: 941871-68-7

Cat. No.: VC6341483

Molecular Formula: C22H26N4O6

Molecular Weight: 442.472

* For research use only. Not for human or veterinary use.

N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide - 941871-68-7

Specification

CAS No. 941871-68-7
Molecular Formula C22H26N4O6
Molecular Weight 442.472
IUPAC Name N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-N'-(2-methyl-4-nitrophenyl)oxamide
Standard InChI InChI=1S/C22H26N4O6/c1-15-13-17(26(29)30)5-8-19(15)24-22(28)21(27)23-14-20(25-9-11-32-12-10-25)16-3-6-18(31-2)7-4-16/h3-8,13,20H,9-12,14H2,1-2H3,(H,23,27)(H,24,28)
Standard InChI Key ABVXXRZFWNEGDL-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCOCC3

Introduction

N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide is a synthetic organic compound with the molecular formula C22H26N4O6C_{22}H_{26}N_4O_6. It belongs to the class of oxalamides, which are characterized by the presence of an oxalamide functional group (-CONHCONH-). This compound has been studied for its structural and potential biological properties.

Synthesis

The synthesis of N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide typically involves:

  • Preparation of intermediates: The morpholinoethyl and nitrophenyl groups are synthesized separately.

  • Coupling reaction: These intermediates are reacted with oxalyl chloride or similar reagents under controlled conditions to form the oxalamide linkage.

  • Purification: The final product is purified using recrystallization or chromatography techniques.

Spectroscopic methods such as IR, 1^{1}H-NMR, 13^{13}C-NMR, and mass spectrometry are used to confirm the structure.

Structural Features

The molecular structure of this compound exhibits:

  • Intramolecular hydrogen bonding between the amide groups.

  • Aromatic π-π interactions due to the phenyl rings.

  • The morpholine ring adopts a chair conformation, which minimizes steric hindrance.

These structural features contribute to its stability and potential interactions in biological systems.

Potential Applications

Although specific applications of this compound are not widely reported, compounds with similar structures have been explored for:

  • Pharmaceutical development: Oxalamides often exhibit bioactivity, including antimicrobial and anticancer properties.

  • Material science: Used as intermediates in polymer synthesis or as ligands in coordination chemistry.

  • Biological studies: The nitrophenyl group may allow for targeted interactions with biological macromolecules.

Research Findings

  • Hydrogen bonding studies: Oxalamides are known for forming strong hydrogen-bonded networks in solid-state structures.

  • Biological activity: Similar compounds have demonstrated inhibitory effects on enzymes and microbial growth.

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